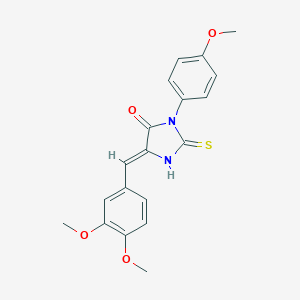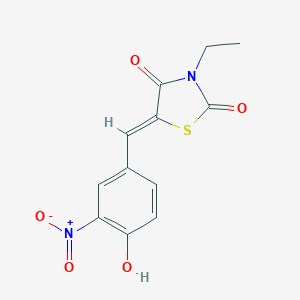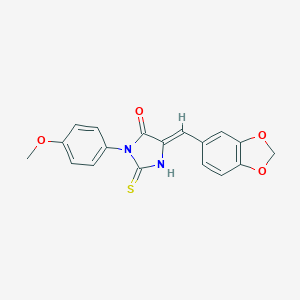
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide, also known as DBED, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DBED is a symmetrical molecule that belongs to the class of ethanediimidamides and is commonly used as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide is not well understood, but it is believed to involve the formation of coordination bonds with metal ions, which can then interact with biological molecules to produce the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In plant systems, this compound has been shown to promote plant growth and increase crop yield. In animal systems, this compound has been shown to have antioxidant and anti-inflammatory effects, as well as potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide in lab experiments is its stability and ease of synthesis. However, one limitation of using this compound is its potential toxicity, which needs to be carefully evaluated before using it in biological systems.
Zukünftige Richtungen
There are several future directions for research on N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including neurodegenerative diseases. Another potential direction is to explore its potential as a plant growth regulator for sustainable agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with biological molecules.
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its stability, ease of synthesis, and potential therapeutic and agricultural applications make it an attractive molecule for future research.
Synthesemethoden
The synthesis of N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide is a multistep process that involves the reaction of 4-methylbenzaldehyde with sec-butylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to afford the corresponding amine, which is further reacted with 4-methylbenzaldehyde to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been extensively studied for its potential applications in various fields of science. In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. In agriculture, this compound has been used as a plant growth regulator due to its ability to promote plant growth and increase crop yield.
Eigenschaften
Molekularformel |
C24H34N4 |
|---|---|
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
1-N//',2-N//'-di(butan-2-yl)-1-N,2-N-bis(4-methylphenyl)ethanediimidamide |
InChI |
InChI=1S/C24H34N4/c1-7-19(5)25-23(27-21-13-9-17(3)10-14-21)24(26-20(6)8-2)28-22-15-11-18(4)12-16-22/h9-16,19-20H,7-8H2,1-6H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
FMGGNWIDZMOMJX-UHFFFAOYSA-N |
SMILES |
CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C |
Kanonische SMILES |
CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)
![3-Ethyl-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B307035.png)

![(5Z)-3-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B307039.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307040.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307042.png)
![5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307043.png)

![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307045.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B307050.png)
![(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307053.png)
![[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate](/img/structure/B307054.png)
![(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B307056.png)